Imidapril

Hypertension Adverse Drug Reactions Tolerability

Source Imidapril (CAS 89371-37-9), a non-sulfhydryl ACE inhibitor prodrug, for preclinical research where differentiated pharmacology is critical. Its active metabolite, imidaprilat, exhibits 3–18× greater in vitro potency against tissue ACE from multiple organs compared to enalaprilat and captopril. In a head-to-head clinical study, imidapril demonstrated a 33% relative reduction in ACE inhibitor-induced cough versus enalapril, and a network meta-analysis ranked it first for cumulative probability of superior blood pressure control among six ACE inhibitors. These attributes make it an ideal tool compound for studies correlating tissue ACE inhibition with end-organ protection, or for trials where minimizing cough-related discontinuation is a primary endpoint. Available in analytical to kilogram-scale quantities with documented chain-of-custody and full characterization data.

Molecular Formula C20H27N3O6
Molecular Weight 405.4 g/mol
CAS No. 89371-37-9
Cat. No. B193102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidapril
CAS89371-37-9
Synonyms1-methyl-3-(2-(N-(1-ethoxycarbonyl-3-phenylpropyl)amino)propionyl)-2-oxoimidazolidine-4-carboxylic acid
4-imidazolidinecarboxylic acid, 3-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1-methyl-2-oxo-, monohydrochloride, (4S-(3(R*(R*)),4R*))-
imidapril
imidapril HCl
imidapril hydrochloride
TA 6366
TA-6366
Tanatril
Molecular FormulaC20H27N3O6
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O
InChIInChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1
InChIKeyKLZWOWYOHUKJIG-BPUTZDHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Imidapril (CAS 89371-37-9): Procurement-Ready Overview of a Second-Generation ACE Inhibitor Prodrug


Imidapril (CAS 89371-37-9) is a second-generation, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug. Upon oral administration, it undergoes hepatic hydrolysis to its active diacid metabolite, imidaprilat [1]. Imidaprilat exerts its therapeutic effect by competitively inhibiting ACE, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and reducing the degradation of bradykinin [2]. This mechanism results in decreased peripheral vascular resistance and systemic blood pressure. Imidapril is primarily indicated for the management of essential hypertension and chronic heart failure, and has been investigated for its reno-protective effects in diabetic nephropathy [3].

Why Imidapril Cannot Be Considered a Generic Substitute for Other ACE Inhibitors


While all ACE inhibitors share a common mechanism of action, significant inter-drug differences exist in their pharmacokinetic profiles, tissue distribution, and adverse effect liabilities. These differences preclude the simple interchange of one ACE inhibitor for another in a clinical or research setting. The active metabolites of various ACE inhibitors exhibit distinct binding affinities for tissue ACE, leading to varying degrees of organ-specific inhibition [1]. Furthermore, the incidence of class-specific adverse effects, most notably dry cough, varies substantially among agents, as does their potential for drug-drug interactions [2]. The following quantitative evidence demonstrates that imidapril possesses a unique and differentiated profile compared to other commonly used ACE inhibitors, which may be critical for specific experimental or therapeutic objectives.

Imidapril's Differentiated Profile: A Quantitative Guide for Scientific Selection


Significantly Lower Incidence of Dry Cough vs. Enalapril and Other ACE Inhibitors

In a head-to-head comparative crossover study of 119 hypertensive patients, the incidence of ACE inhibitor-induced dry cough was 44% during imidapril treatment compared to 66% during enalapril treatment (p = 0.0014), representing a 33% relative reduction in cough incidence [1]. A network meta-analysis of 15 randomized controlled trials (n=2545) confirmed this differentiation, showing imidapril had a significantly lower risk of dry cough compared to enalapril (OR = 2.74, 95% CI: 1.68-4.47), cilazapril (OR = 2.55, 95% CI: 1.38-4.74), captopril (OR = 2.68, 95% CI: 1.74-4.15), and benazepril (OR = 3.14, 95% CI: 2.07-4.75) [2]. The antihypertensive efficacy between imidapril and enalapril was not different in the cough study.

Hypertension Adverse Drug Reactions Tolerability

Superior Antihypertensive Response Rate vs. Enalapril in Essential Hypertension

In an 8-week randomized, double-blind, double-dummy, parallel-group study (n=84) in patients with stage 1-2 essential hypertension, an adequate antihypertensive effect was achieved in 47.6% (20/42) of the imidapril group compared to only 23.8% (10/42) of the enalapril group, a statistically significant difference (p<0.05) [1]. In contrast, a larger 12-week study (n=352) using similar doses (5-10 mg daily) found comparable response rates of 74.9% for imidapril and 74.0% for enalapril [2]. The discrepancy may be attributed to differences in patient populations and study design, but the first study provides direct evidence of a potential efficacy advantage in a defined subset.

Hypertension Clinical Efficacy Blood Pressure Control

Higher Potency for Tissue ACE Inhibition In Vitro vs. Enalaprilat and Captopril

The active metabolite of imidapril, imidaprilat (6366A), demonstrated superior in vitro potency for inhibiting ACE from various tissues compared to other ACE inhibitors. Against swine renal and human serum ACE, the inhibition constant (Ki) was 0.067 nM and 0.04 nM, respectively. These values were reported to be 3 to 18 times more potent than those of enalaprilat and captopril tested under identical conditions [1]. The study authors concluded that 6366A exhibited the most potent inhibitory effect on all tissue ACEs examined from spontaneously hypertensive rats (SHRs) and Wistar Kyoto rats (WKYs) among the compounds tested.

Pharmacodynamics Tissue Distribution ACE Inhibition Potency

Differentiated Potency for Plasma ACE Inhibition at Low Doses vs. Enalapril in SHR Model

In a preclinical study using spontaneously hypertensive rats (SHRs), imidapril demonstrated superior potency in inhibiting plasma ACE activity compared to enalapril, particularly at the lowest infusion rate tested. At a dose of 9 µg/rat/day, imidapril was more potent than enalapril, achieving a maximum 2.5-fold greater inhibition of plasma ACE activity [1]. This potency difference diminished at higher doses (30, 90, and 300 µg/rat/day), where both drugs produced similar levels of ACE inhibition.

Preclinical Pharmacology Dose-Response ACE Inhibition

Network Meta-Analysis: Higher Probability of Superior Blood Pressure Control vs. Other ACE Inhibitors

A network meta-analysis of 15 randomized controlled trials (n=2545) evaluating six different ACE inhibitors for hypertension treatment ranked imidapril highest in terms of the cumulative probability of achieving superior blood pressure control. The analysis reported that compared to captopril, imidapril was associated with a significantly higher total effective rate for lowering blood pressure (Odds Ratio = 2.09; 95% Confidence Interval: 1.36 to 3.22) [1]. The cumulative probability ranking for antihypertensive efficacy, from highest to lowest, was: imidapril, followed by perindopril, cilazapril, captopril, enalapril, and benazepril [1].

Hypertension Meta-Analysis Comparative Efficacy

Imidapril: Recommended Research and Therapeutic Application Scenarios


Investigating ACE Inhibitor-Induced Cough: A Model Compound for Low Cough Incidence

Imidapril is uniquely suited for studies investigating the pathophysiology of ACE inhibitor-induced cough or for clinical trials where minimizing this adverse effect is a key endpoint. Its consistently demonstrated lower incidence of dry cough, compared to enalapril, cilazapril, captopril, and benazepril [REFS-1, REFS-2], allows it to serve as a comparator agent representing a favorable tolerability profile within the class.

Long-Term Antihypertensive Therapy in Cough-Sensitive Patient Populations

For clinical research or development of treatment algorithms focused on patient populations with a high baseline risk or prior history of ACE inhibitor-associated cough, imidapril represents a rational first-line choice. The quantitative evidence of a 33% relative reduction in cough incidence compared to enalapril [1] supports its use in scenarios where adherence and quality of life are paramount concerns.

Preclinical Studies on Tissue-Specific ACE Inhibition and Organ Protection

Imidapril's active metabolite, imidaprilat, demonstrates significantly higher in vitro potency (3-18x) against tissue ACE from various organs compared to enalaprilat and captopril [3]. This makes imidapril a valuable tool compound for in vivo and ex vivo studies designed to correlate tissue ACE inhibition with end-organ protective effects, such as in models of cardiac hypertrophy, fibrosis, or diabetic nephropathy.

Hypertension Management Where Maximizing Antihypertensive Efficacy is Critical

In clinical settings or research trials where achieving the greatest possible reduction in blood pressure is the primary goal, imidapril is a strong candidate. A network meta-analysis of six common ACE inhibitors ranked imidapril first for the cumulative probability of superior blood pressure control [2]. This evidence, combined with its direct head-to-head efficacy advantage over enalapril in a subset of patients [4], positions it as a high-efficacy option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.